H-1152 Dihydrochloride: A Deep Dive into its Mechanism of Action as a Rho-Kinase Inhibitor
H-1152 Dihydrochloride: A Deep Dive into its Mechanism of Action as a Rho-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
H-1152 dihydrochloride (B599025) is a potent and selective, membrane-permeable small molecule inhibitor of Rho-associated protein kinase (ROCK).[1][2][3][4] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams to facilitate its application in research and drug development.
Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
H-1152 exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of Rho-kinases, ROCK1 and ROCK2. The Rho/ROCK pathway is a central regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.
The canonical activation of this pathway begins with the activation of the small GTPase RhoA. Upon stimulation by extracellular signals, guanine (B1146940) nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP on RhoA, leading to its active conformation. Activated RhoA then binds to and activates ROCKs.
ROCKs, in turn, phosphorylate a multitude of downstream substrates, leading to various cellular responses. A key substrate is Myosin Light Chain (MLC), which, upon phosphorylation, promotes the assembly of actin-myosin filaments and increases cellular contractility. Another critical substrate is the Myosin Light Chain Phosphatase (MLCP) targeting subunit (MYPT1). Phosphorylation of MYPT1 by ROCK inhibits MLCP activity, further increasing the net phosphorylation of MLC.
H-1152, by inhibiting ROCK, effectively decouples it from its downstream targets. This leads to a reduction in the phosphorylation of substrates like MLC and MYPT1, resulting in decreased actomyosin (B1167339) contractility, disassembly of stress fibers, and modulation of other cellular behaviors.[5]
Signaling Pathway Diagram
Caption: H-1152 inhibits ROCK, blocking downstream signaling to MLC and MLCP.
Quantitative Data: Potency and Selectivity
H-1152 is a highly potent inhibitor of ROCK, with a significantly lower affinity for other kinases, highlighting its specificity.
| Target | Parameter | Value | Reference |
| ROCK | Ki | 1.6 nM | [1][4][6] |
| ROCK2 | IC50 | 12 nM | [1][2] |
| CaMKII | IC50 | 180 nM | [1] |
| PKG | IC50 | 360 nM | [1] |
| Aurora A | IC50 | 745 nM | [1] |
| PKA | IC50 | 3.03 µM | [1] |
| Src | IC50 | 3.06 µM | [1] |
| PKC | IC50 | 5.68 µM | [1] |
| Abl | IC50 | 7.77 µM | [1] |
| MKK4 | IC50 | 16.9 µM | [1] |
| MLCK | IC50 | 28.3 µM | [1] |
| EGFR | IC50 | 50 µM | [1] |
| GSK3α | IC50 | 60.7 µM | [1] |
| AMPK | IC50 | 100 µM | [1] |
| p38α | IC50 | 100 µM | [1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Cellular Effects and Experimental Observations
The potent and selective inhibition of ROCK by H-1152 translates to a range of observable cellular effects.
| Cellular Process | Experimental Observation | Cell Type | H-1152 Concentration | Reference |
| MARCKS Phosphorylation | Dose-dependent inhibition of LPA-induced MARCKS phosphorylation. | Human Neuroteratoma (NT-2) | IC50 = 2.5 µM | [1][6][7] |
| Neurite Outgrowth | Increased neurite length. | Postnatal mouse spiral ganglia | 10 µM | [1][2][7] |
| Wound Healing | Suppression of cell migration and collagen lattice contraction. | Human Tenon's Capsule Fibroblasts | 10 µM | [5] |
| Cell Migration | Increased directional motility. | Microvascular Endothelial Cells | Not specified | [8] |
| Aortic Contraction | Inhibition of sulprostone-induced contractions. | Guinea Pig Aorta | IC50 = 190 nM | [7] |
| Dopaminergic Neuron Differentiation | Increased differentiation of embryonic stem cells into tyrosine hydroxylase-positive neurons. | Mouse Embryonic Stem Cells | 0.1 - 2 µM | [9] |
Key Experimental Protocols
Inhibition of MARCKS Phosphorylation in NT-2 Cells
This protocol is based on the methodology described by Ikenoya et al. (2002).[6]
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Cell Culture: Human neuroteratoma (NT-2) cells are cultured in appropriate media.
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Stimulation: Cells are stimulated with a Rho-activator, such as lysophosphatidic acid (LPA), to induce MARCKS phosphorylation.
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Inhibitor Treatment: H-1152 is added to the cell culture at varying concentrations (e.g., 0.1-10 µM) prior to or concurrently with LPA stimulation.[1]
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Lysis and Protein Extraction: Cells are lysed, and total protein is extracted.
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Western Blotting: Protein extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with a phosphorylation site-specific antibody against phospho-Ser159 in MARCKS to detect the level of phosphorylation.
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Data Analysis: The intensity of the phosphorylated MARCKS band is quantified and normalized to a loading control. The IC50 value is calculated from the dose-response curve.
Neurite Outgrowth Assay
This protocol is a general representation of methods used to assess the effect of H-1152 on neurite extension.[10]
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Cell Culture: Primary neurons (e.g., dorsal root ganglion neurons) or neuronal cell lines are cultured on a suitable substrate.
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Inhibitor Treatment: H-1152 is added to the culture medium at the desired concentration (e.g., 10 µM).[2]
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Incubation: Cells are incubated for a sufficient period to allow for neurite extension (e.g., 24-48 hours).
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Fixation and Staining: Cells are fixed and stained with neuronal markers (e.g., β-III tubulin) to visualize neurons and their neurites.
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Imaging and Analysis: Images of the stained cells are captured using microscopy. The length of the longest neurite per neuron is measured using image analysis software.
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Statistical Analysis: The average neurite length in H-1152-treated cultures is compared to that of control cultures.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro experiments using H-1152.
Conclusion
H-1152 dihydrochloride is a valuable pharmacological tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway. Its high potency and selectivity make it a reliable agent for dissecting the contributions of ROCK to various cellular and physiological processes. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize H-1152 in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H-1152 dihydrochloride | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Inhibition of Rho kinases increases directional motility of microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
